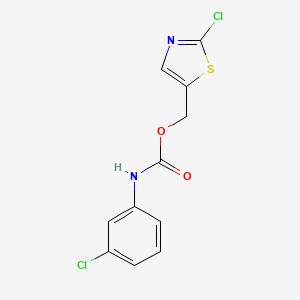

(2-chloro-1,3-thiazol-5-yl)methyl N-(3-chlorophenyl)carbamate

CAS No.: 341967-64-4

Cat. No.: VC7743335

Molecular Formula: C11H8Cl2N2O2S

Molecular Weight: 303.16

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 341967-64-4 |

|---|---|

| Molecular Formula | C11H8Cl2N2O2S |

| Molecular Weight | 303.16 |

| IUPAC Name | (2-chloro-1,3-thiazol-5-yl)methyl N-(3-chlorophenyl)carbamate |

| Standard InChI | InChI=1S/C11H8Cl2N2O2S/c12-7-2-1-3-8(4-7)15-11(16)17-6-9-5-14-10(13)18-9/h1-5H,6H2,(H,15,16) |

| Standard InChI Key | WMPDDSUWBPXWDD-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Cl)NC(=O)OCC2=CN=C(S2)Cl |

Introduction

(2-Chloro-1,3-thiazol-5-yl)methyl N-(3-chlorophenyl)carbamate is a chemical compound that combines a thiazole ring with a carbamate moiety. The thiazole ring is a five-membered heterocyclic ring containing sulfur and nitrogen, while the carbamate group is linked to a 3-chlorophenyl moiety. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals.

Synthesis and Preparation

The synthesis of (2-chloro-1,3-thiazol-5-yl)methyl N-(3-chlorophenyl)carbamate typically involves the reaction of (2-chloro-1,3-thiazol-5-yl)methanol with 3-chlorophenyl isocyanate in the presence of a suitable catalyst. This reaction forms the carbamate linkage, resulting in the desired compound.

text(2-Chloro-1,3-thiazol-5-yl)methanol + 3-Chlorophenyl isocyanate → (2-Chloro-1,3-thiazol-5-yl)methyl N-(3-chlorophenyl)carbamate

Biological and Chemical Activities

While specific biological activities of (2-chloro-1,3-thiazol-5-yl)methyl N-(3-chlorophenyl)carbamate are not extensively documented, compounds with similar structures often exhibit potential as pesticides or pharmaceuticals due to their ability to interact with biological targets. The presence of a thiazole ring and a carbamate group suggests possible applications in areas such as insecticides or fungicides.

Safety and Handling

Given the chemical properties of (2-chloro-1,3-thiazol-5-yl)methyl N-(3-chlorophenyl)carbamate, it is essential to handle this compound with caution. It may exhibit corrosive or irritant properties, similar to other carbamate and thiazole derivatives. Proper protective equipment and safety protocols should be followed when handling this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume